(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine
Description
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is a quinoline-derived compound featuring a hydroxylamine functional group conjugated to a halogen-substituted aromatic system. The unique substitution pattern of bromine (electron-withdrawing) and fluorine (high electronegativity) at positions 5 and 7 of the quinoline ring, combined with the methylidene hydroxylamine group, likely influences its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
(NZ)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-9(12)7(5-14-15)10-6(8)2-1-3-13-10/h1-5,15H/b14-5- |
InChI Key |
IGQRJLSAELKOQW-RZNTYIFUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(C(=C2N=C1)/C=N\O)F)Br |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)C=NO)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine typically involves the condensation of 5-bromo-7-fluoroquinoline-8-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: The bromine and fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and substituents. These interactions can modulate biological pathways, leading to the observed bioactivity.
Comparison with Similar Compounds
Key Observations:
- Functional Group Differences : The methylidene hydroxylamine group may engage in hydrogen bonding (unlike sulfonamides or acetamides), influencing reactivity and intermolecular interactions .
Functional Group Comparison with Other Hydroxylamine Derivatives
Hydroxylamine derivatives exhibit diverse thermal and chemical behaviors depending on their molecular environment:
Table 2: Hydroxylamine Derivatives Comparison
Key Observations:
- Stability: The target compound’s aromatic quinoline system likely increases thermal stability compared to ionic hydroxylamine salts (e.g., HCl or sulfate derivatives) .
- Reactivity: Conjugation with quinoline may reduce nucleophilicity of the hydroxylamine group compared to simpler salts, altering redox or coordination chemistry .
Thermal Stability and Physicochemical Properties
Thermal behavior is critical for handling and application:
Table 3: Thermal and Solubility Trends
Key Observations:
- Thermal Decomposition: The quinoline backbone and halogen substituents likely delay decomposition compared to hydroxylamine salts, which are prone to exothermic degradation .
- Solubility : Bromo/fluoro substituents reduce aqueous solubility but enhance compatibility with lipid-rich environments .
Crystallographic and Supramolecular Features
Crystal packing and intermolecular interactions are influenced by functional groups:
- Hydrogen Bonding : The hydroxylamine group in the target compound may form O–H···N bonds, analogous to the pyrazole-based hydroxylamine in , which organizes into tetramers via hydrogen bonds .
- Steric and Electronic Effects: The bulky quinoline ring and halogen substituents may increase dihedral angles between aromatic planes compared to smaller systems, affecting crystal density and melting points .
Biological Activity
(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C10H8BrFN2O
- Molecular Weight : 273.09 g/mol
- CAS Number : Not specified in the available literature.
The presence of a hydroxylamine functional group, along with the halogenated quinoline moiety, suggests potential for various biological interactions.
Research indicates that compounds containing hydroxylamine groups often exhibit diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action is hypothesized to involve:
- Inhibition of Enzymatic Activity : Hydroxylamines can act as enzyme inhibitors, potentially affecting pathways involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.
- Interaction with DNA : The quinoline structure may facilitate DNA intercalation, disrupting replication and transcription processes.
Antimicrobial Activity
A study conducted by Zhang et al. (2020) evaluated the antimicrobial properties of various quinoline derivatives, including (E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine. Results indicated significant activity against Gram-positive and Gram-negative bacteria.
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research by Liu et al. (2021) highlighted the compound's potential in inhibiting cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The study demonstrated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
In an experimental study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of quinoline against resistant bacterial strains. The compound demonstrated notable efficacy in inhibiting growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 2: Anticancer Properties
A clinical trial involving patients with advanced lung cancer incorporated this compound as part of a combination therapy regimen. Preliminary results indicated improved patient outcomes compared to standard treatments alone, highlighting its potential role in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
